molecular formula C10H12ClN3O B2858786 (5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride CAS No. 2225141-31-9

(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride

Cat. No. B2858786
CAS RN: 2225141-31-9
M. Wt: 225.68
InChI Key: IMFIRUOHMXWVTE-UHFFFAOYSA-N
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Description

“(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 2225141-31-9 . It has a molecular weight of 225.68 . The IUPAC name for this compound is (5-methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11N3O.ClH/c1-7-12-10(13-14-7)9(11)8-5-3-2-4-6-8;/h2-6,9H,11H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a powder in physical form . It is stored at room temperature .

Scientific Research Applications

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, such as “(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride”, exhibit a broad spectrum of agricultural biological activities . They have been synthesized and evaluated for their agricultural activities, showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Antibacterial Effects

Compounds of 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .

Anti-Infective Agents

1,2,4-Oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have potential for SAR, activity potential, promising target for mode of action .

Antioxidant Activities

Some 1,3,4-Oxadiazol derivatives have been synthesized and evaluated for their antioxidant activities . Although not directly related to “(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride”, it suggests potential antioxidant applications for this compound.

Anti-Inflammatory Activities

Similar to the antioxidant activities, some 1,3,4-Oxadiazol derivatives have been evaluated for their anti-inflammatory activities . This suggests potential anti-inflammatory applications for “(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride”.

Antifungal Activity

1,2,4-Oxadiazole derivatives have shown in vitro antifungal activities against Colletotrichum orbiculare, Botrytis cinerea and Rhizoctonia solani .

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements correspond to causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements associated with it are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

Target of Action

1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including anti-bacterial, anti-viral, and anti-leishmanial activities . These activities suggest that the compound may interact with various targets, including bacterial and viral proteins, to exert its effects.

Mode of Action

It’s known that oxadiazoles possess hydrogen bond acceptor properties , which could facilitate interactions with target proteins. The compound may bind to these proteins, altering their function and leading to the observed biological effects.

Biochemical Pathways

Given the broad spectrum of biological activities associated with 1,2,4-oxadiazole derivatives , it’s likely that multiple pathways are affected. These could include pathways related to bacterial and viral replication, as well as cellular signaling pathways in host cells.

Pharmacokinetics

The compound’s molecular weight (22568 g/mol) suggests that it may be well-absorbed and distributed throughout the body

Result of Action

Given the compound’s potential anti-bacterial, anti-viral, and anti-leishmanial activities , it may lead to the inhibition of these pathogens, potentially through interference with essential proteins or pathways.

Action Environment

For instance, the compound is stored at room temperature , suggesting that it may be stable under normal environmental conditions.

properties

IUPAC Name

(5-methyl-1,2,4-oxadiazol-3-yl)-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c1-7-12-10(13-14-7)9(11)8-5-3-2-4-6-8;/h2-6,9H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFIRUOHMXWVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1,2,4-oxadiazol-3-yl)(phenyl)methanamine hydrochloride

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